molecular formula C23H31N3O2 B2811267 6-Tert-butyl-2-[1-(2-phenylbutanoyl)piperidin-4-yl]pyridazin-3-one CAS No. 2310158-57-5

6-Tert-butyl-2-[1-(2-phenylbutanoyl)piperidin-4-yl]pyridazin-3-one

Cat. No.: B2811267
CAS No.: 2310158-57-5
M. Wt: 381.52
InChI Key: BEZIODZCOJVQQH-UHFFFAOYSA-N
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Description

6-Tert-butyl-2-[1-(2-phenylbutanoyl)piperidin-4-yl]pyridazin-3-one is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a phenylbutanoyl moiety, and a piperidinyl-pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-2-[1-(2-phenylbutanoyl)piperidin-4-yl]pyridazin-3-one typically involves multi-step organic synthesis techniques. The process begins with the preparation of the piperidinyl-pyridazinone core, followed by the introduction of the tert-butyl and phenylbutanoyl groups. Common reagents used in these reactions include tert-butyl chloride, phenylbutanoic acid, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems to ensure high yield and purity. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl-2-[1-(2-phenylbutanoyl)piperidin-4-yl]pyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and piperidinyl moieties, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Tert-butyl-2-[1-(2-phenylbutanoyl)piperidin-4-yl]pyridazin-3-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Tert-butyl-2-[1-(2-phenylbutanoyl)piperidin-4-yl]pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Tert-butyl-2-[1-(2-phenylbutanoyl)piperidin-4-yl]pyridazin-3-one: shares structural similarities with other pyridazinone derivatives and piperidinyl compounds.

    Phenylbutanoyl derivatives: Compounds with similar phenylbutanoyl groups may exhibit comparable chemical reactivity and biological activity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-tert-butyl-2-[1-(2-phenylbutanoyl)piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O2/c1-5-19(17-9-7-6-8-10-17)22(28)25-15-13-18(14-16-25)26-21(27)12-11-20(24-26)23(2,3)4/h6-12,18-19H,5,13-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZIODZCOJVQQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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